(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

c-Met Kinase Inhibitor Anticancer Structure-Activity Relationship

This C6-aminomethyl-imidazo[4,5-b]pyridine is a privileged purine isostere scaffold for kinase inhibitor R&D. The primary amine at position 6 enables direct, one-step derivatization to amides, sulfonamides, or secondary amines—ideal for systematic C6 SAR exploration. Unlike generic heterocyclic replacements, this specific regioisomer dictates unique geometry essential for target binding. Procure as a modular intermediate for focused library synthesis against c-Met, TrkA, B-Raf, and related oncology targets. 97% purity. Standard analytical QC documentation available.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 267876-24-4
Cat. No. B15072463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine
CAS267876-24-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)CN
InChIInChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,2,8H2,(H,9,10,11)
InChIKeyMEWAEQZMKCHYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (CAS 267876-24-4) Procurement Guide: Scaffold Comparison and Functional Handle Assessment


(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (CAS 267876-24-4) is a heterobicyclic building block comprising an imidazo[4,5-b]pyridine core with a primary aminomethyl (-CH₂NH₂) substituent at the C-6 position . This core scaffold is recognized as a privileged structure in medicinal chemistry due to its purine isosterism, enabling broad application in kinase inhibitor design and related therapeutic areas [1]. However, critical evaluation of the current literature and patent landscape reveals that for this specific, unadorned core compound, publicly accessible quantitative bioactivity data (e.g., IC₅₀ values against specific targets) are absent. Therefore, the primary, evidence-based basis for procurement is its role as a modular synthetic intermediate rather than as a direct pharmacological probe, with the selection rationale resting on the established potency of its scaffold-class derivatives and the specific synthetic utility conferred by its C-6 functional handle.

Why (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Cannot Be Readily Replaced by Isomeric Aminomethyl or Alternative Scaffolds


Generic substitution among aminomethyl-substituted imidazo[4,5-b]pyridines or alternative heteroaromatic building blocks is not recommended for structure-activity relationship (SAR)-driven projects. The biological activity of imidazo[4,5-b]pyridine derivatives is strongly dependent on the precise substitution pattern [1], and the specific C-6 positioning of the aminomethyl group in this compound dictates a unique geometry and electronics for downstream derivatization. For instance, regioisomeric imidazo[4,5-b]pyridines with different substitution patterns exhibit distinct antiproliferative profiles [2]. Furthermore, while other imidazopyridine isomers such as imidazo[1,2-a]pyridines [3] are also common in medicinal chemistry, they represent entirely different chemical series with divergent binding modes and pharmacokinetic properties. In the absence of direct biological data for the unsubstituted compound, its procurement value is therefore defined by the established potency of 6-substituted derivatives [4] and its unique potential as a vector for introducing the C-6 aminomethyl group, which is not achievable with alternative regioisomers.

Quantitative Evidence Guide for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (CAS 267876-24-4): Differentiation from In-Class Alternatives


Scaffold-Class Potency in c-Met Kinase Inhibition: A Quantitative Benchmark for Imidazo[4,5-b]pyridine Derivatives

While the specific compound lacks direct activity data, its core scaffold, when appropriately substituted, yields nanomolar potency against c-Met kinase. This provides a class-level benchmark for its potential utility. Optimized 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors have demonstrated nanomolar enzyme inhibitory activity [1]. More significantly, these compounds inhibited the proliferation of Met-dependent EBC-1 human lung cancer cells at submicromolar concentrations [1], establishing a quantitative threshold for activity achievable from this scaffold.

c-Met Kinase Inhibitor Anticancer Structure-Activity Relationship

Synthetic Accessibility via C-6 Aminomethyl Handle: A Critical Differentiator from C-2 and Unsubstituted Analogs

A key differentiating feature is the synthetic utility provided by the C-6 aminomethyl group. This primary amine serves as a crucial vector for rapid functionalization, enabling the synthesis of diverse analogs through amide bond formation or reductive amination. In contrast, unsubstituted imidazo[4,5-b]pyridine or analogs like 6-Iodo-3H-imidazo[4,5-b]pyridine require additional synthetic steps (e.g., cross-coupling) to achieve similar diversification. For example, while 6-Iodo-3H-imidazo[4,5-b]pyridine provides a handle for C-C bond formation, it does not directly offer the amine functionality present in the target compound, necessitating a multi-step conversion to introduce the same group.

Synthetic Intermediate Medicinal Chemistry Building Block

Scaffold-Class Potency in TrkA Kinase Inhibition: Demonstrating Subnanomolar Cellular Activity

The imidazo[4,5-b]pyridine scaffold has been validated in the context of TrkA kinase inhibition, providing further evidence for its utility in oncology and pain research. Scaffold hopping efforts resulted in two 5/6-bicyclic series comprising imidazo[4,5-b]pyridines and purines [1]. Optimization of the imidazo[4,5-b]pyridine series led to compounds with subnanomolar potencies against TrkA kinase in cellular assays [1].

TrkA Kinase Inhibitor Neuroblastoma Pain

Established Binding Mode in B-Raf Kinase: A Structure-Based Rationale for Scaffold Selection

The mechanism of action for the imidazo[4,5-b]pyridine class has been structurally characterized, providing a rational basis for its use in drug design. Imidazo[4,5-b]pyridines have been shown to bind in a DFG-in, αC-helix out conformation of B-Raf kinase [1]. This specific binding mode is associated with significant kinase selectivity, a crucial parameter for developing targeted therapies with minimized off-target effects [1].

B-Raf Kinase Melanoma Drug Discovery

Optimal Research and Procurement Scenarios for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (CAS 267876-24-4)


Kinase-Focused Library Synthesis for Oncology or Inflammation Programs

As a modular building block, (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is ideally suited for generating focused libraries of potential kinase inhibitors. The established class-level potency of imidazo[4,5-b]pyridines against targets such as c-Met (submicromolar cell activity [1]), TrkA (subnanomolar cellular potency [2]), and B-Raf [3] makes this compound a strategic starting point for hit-to-lead or lead optimization campaigns in oncology.

SAR Studies Focused on Optimizing C-6 Substitution Patterns

The primary amine at the C-6 position is the key functional handle for this compound. Its procurement is most justified when the primary objective is to systematically explore SAR around the C-6 position of the imidazo[4,5-b]pyridine core. This is in direct contrast to projects focused on other positions, where alternative regioisomers or building blocks would be more appropriate [4]. The compound enables direct, one-step derivatization to amides, sulfonamides, or secondary/tertiary amines, facilitating rapid exploration of chemical space .

Competitor Scaffold Evaluation in Medicinal Chemistry Projects

In projects where the biological target is known to be druggable by purine mimetics, this compound serves as a valuable tool for evaluating the imidazo[4,5-b]pyridine scaffold against other heterocyclic cores (e.g., purines, pyrrolopyridines). While direct biological data for this specific compound is lacking, its structural similarity to purines [5] and the established class activity [REFS-1, REFS-2] provide a rational basis for its inclusion in early-stage scaffold-hopping exercises to identify novel chemical matter.

Internal Reference Standard for Analytical Method Development

Due to its well-defined structure and commercial availability with a standard purity of 97% (as reported by multiple vendors like Bidepharm and Leyan ), this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended for the quantification of more complex imidazo[4,5-b]pyridine-based lead compounds and their metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.